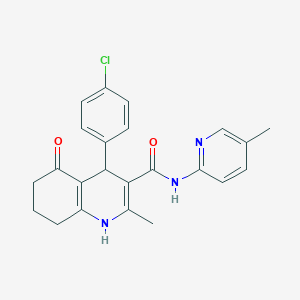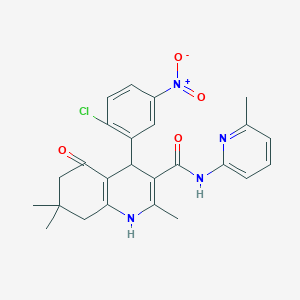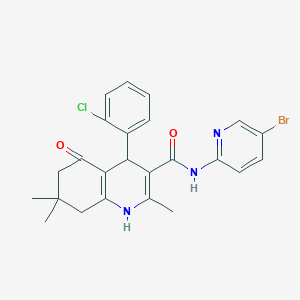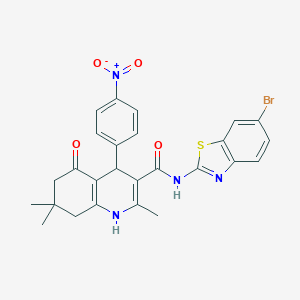![molecular formula C34H25N3O3S2 B304291 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile, also known as DT-010, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the proliferation and induces apoptosis of cancer cells. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to reduce the accumulation of beta-amyloid and alpha-synuclein in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials for its potential therapeutic applications. 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile's potential as a therapeutic agent for cancer, inflammation, and neurological disorders makes it a promising compound for further research.
Métodos De Síntesis
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is synthesized using a multi-step process that involves the reaction of 4-(2,3-dimethoxyphenyl)-2,6-dichloronicotinonitrile with 10H-phenothiazine-10-one in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-oxo-2-(phenothiazin-10-yl)ethyl mercaptan in the presence of sodium hydride and tetrahydrofuran to produce 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile.
Aplicaciones Científicas De Investigación
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
Propiedades
Nombre del producto |
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Fórmula molecular |
C34H25N3O3S2 |
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
4-(2,3-dimethoxyphenyl)-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C34H25N3O3S2/c1-39-29-16-10-13-23(33(29)40-2)24-19-26(22-11-4-3-5-12-22)36-34(25(24)20-35)41-21-32(38)37-27-14-6-8-17-30(27)42-31-18-9-7-15-28(31)37/h3-19H,21H2,1-2H3 |
Clave InChI |
LZYIMRHAPNPHIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
SMILES canónico |
COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















